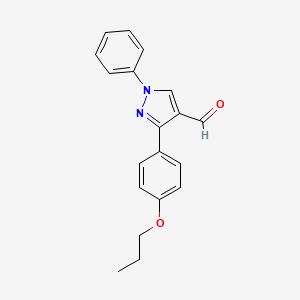![molecular formula C21H23ClN2O4S B3018258 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 921914-30-9](/img/structure/B3018258.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide" is a complex molecule that appears to be related to a family of compounds known as methanesulfonanilides. These compounds have been studied for their conformational properties and potential biological activities. The structure of methanesulfonanilides typically includes an N-H bond that is significant for biological interactions and a methane-sulfonyl group that can affect the molecule's three-dimensional conformation .
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods, including C-H functionalization. For instance, the enantioselective intermolecular sp(3) C-H functionalization at the allylic and benzylic positions has been achieved using rhodium-catalyzed reactions with N-sulfonyl-1,2,3-triazoles . This method could potentially be adapted for the synthesis of the compound , considering its allylic and benzylic structural motifs.
Molecular Structure Analysis
The molecular structure of methanesulfonanilides is characterized by the orientation of the N-H bond in relation to other substituents on the benzene ring. For example, in some compounds, the N-H bond is syn to the ortho-chloro substituent , while in others, it is syn to the meta-chloro group . These orientations can influence the molecule's ability to form hydrogen bonds and, consequently, its biological activity. The compound likely exhibits a similar conformational behavior, which would be critical in understanding its interactions with biological receptors.
Chemical Reactions Analysis
Methanesulfonanilides can participate in various chemical reactions, primarily due to the reactivity of the N-H bond and the methane-sulfonyl group. The N-H bond can form hydrogen bonds with other molecules, which is essential for the biological activity of these compounds . The methane-sulfonyl group may also influence the molecule's reactivity by affecting its overall conformation and the accessibility of the N-H bond.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonanilides are influenced by their molecular structure. The conformation of the N-H bond and the presence of the methane-sulfonyl group can affect the molecule's polarity, solubility, and ability to interact with biological molecules. The specific physical and chemical properties of "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide" would need to be determined experimentally, but they are likely to be similar to those of other methanesulfonanilides .
Scientific Research Applications
Synthesis and Photophysical Properties Research has highlighted the synthesis and photophysical properties of compounds related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide. These compounds display excited state intramolecular proton-transfer fluorescence, showcasing their potential in applications like wavelength shifters in detecting media for ionizing radiation (Kauffman & Bajwa, 1993).
Molecular Structure and Reaction Dynamics The molecular structure and reaction dynamics of related compounds have been extensively studied. For instance, the synthesis, NMR spectra, and crystal structure of certain methanesulfonamides offer insights into their chemical behavior and potential for creating new materials with specific optical or electronic properties (Upadhyaya et al., 1997).
Chemical Reactions Involving Sulfur Dioxide A novel three-component reaction involving sulfur dioxide has been developed, leading to compounds with potential applications in pharmaceutical and materials science research (An, Zheng, & Wu, 2014).
Applications in Organic Synthesis The compound and its derivatives are subjects of research in the synthesis of new organic molecules. Studies on enantioselective intermolecular C-H functionalization using related compounds as catalysts or reactants highlight their utility in organic synthesis, particularly in the development of chiral molecules (Kubiak et al., 2016).
Antimicrobial and Anticancer Activities Research into amido sulfonamido methane linked bis heterocycles, which share a structural motif with the compound , has shown promising antimicrobial and anticancer activities. This suggests potential pharmaceutical applications for derivatives of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide (Premakumari et al., 2014).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-4-11-24-18-12-16(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-7-5-6-8-17(15)22/h4-10,12,23H,1,11,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBWKDSAVUVKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

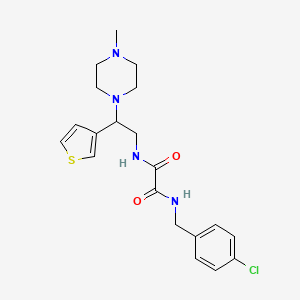


![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B3018181.png)
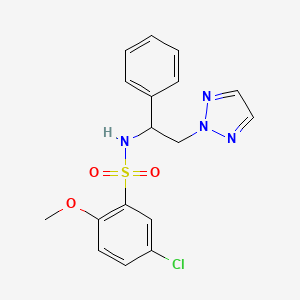

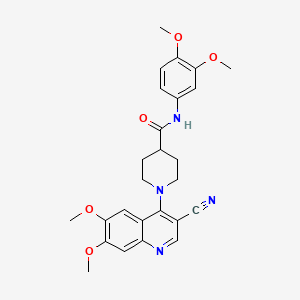
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)
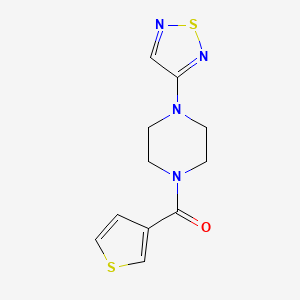
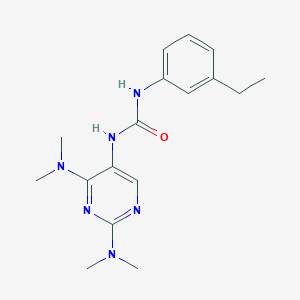
![Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate](/img/structure/B3018194.png)

